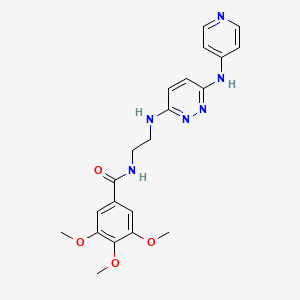

3,4,5-trimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O4/c1-29-16-12-14(13-17(30-2)20(16)31-3)21(28)24-11-10-23-18-4-5-19(27-26-18)25-15-6-8-22-9-7-15/h4-9,12-13H,10-11H2,1-3H3,(H,23,26)(H,24,28)(H,22,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTUNGLTIXCORZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide typically involves multiple steps:

Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes a series of reactions including nitration, reduction, and acylation to form the trimethoxyphenyl intermediate.

Synthesis of the Pyridazinyl Intermediate: Pyridazine derivatives are synthesized through cyclization reactions involving hydrazine and appropriate dicarbonyl compounds.

Coupling Reaction: The trimethoxyphenyl intermediate is coupled with the pyridazinyl intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Final Amidation: The coupled product undergoes amidation with 2-aminoethylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the nitro groups (if present in intermediates) or the pyridazinyl ring.

Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring, allowing for further functionalization.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, especially if halogenated derivatives are used.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents like bromine or chlorinating agents.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced pyridazinyl derivatives.

Substitution: Halogenated trimethoxyphenyl derivatives.

Coupling: Biaryl compounds and other coupled products.

Scientific Research Applications

Chemical Profile

- CAS Number : 1020978-24-8

- Molecular Formula : C21H24N6O4

- Molecular Weight : 424.5 g/mol

Cancer Therapy

One of the most significant applications of this compound is in cancer treatment. Research indicates that derivatives of benzamides, including this compound, exhibit selective inhibition of various kinases implicated in tumor growth.

Case Study: RET Kinase Inhibition

A study highlighted the design and synthesis of benzamide derivatives that act as RET kinase inhibitors. These compounds demonstrated moderate to high potency in inhibiting cell proliferation driven by RET mutations. The specific structure of 3,4,5-trimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide may enhance its binding affinity and selectivity towards RET kinase, making it a promising candidate for further investigation in targeted cancer therapies .

Neurological Disorders

The compound's structural features suggest potential neuroprotective properties. Compounds with similar structures have been studied for their effects on neuroinflammation and neurodegeneration.

Research Insights

Recent studies have shown that benzamide derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory effects in the central nervous system (CNS). For instance, certain benzamide compounds have been found to inhibit pro-inflammatory cytokines and promote neuronal survival under stress conditions . This suggests that this compound could be explored for its therapeutic potential in diseases such as Alzheimer's and Parkinson's.

Biochemical Research Tool

Beyond therapeutic applications, this compound can serve as a valuable tool in biochemical research. Its ability to selectively inhibit specific enzymes or receptors allows researchers to elucidate biological pathways and mechanisms.

Application in Signal Transduction Studies

The compound can be utilized in studies investigating signal transduction pathways involving kinases. By inhibiting specific kinases, researchers can determine the functional roles these enzymes play in cellular processes such as proliferation, differentiation, and apoptosis .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Cancer Therapy | Inhibition of RET kinase; selective targeting of cancer cells | Development of targeted therapies |

| Neurological Disorders | Neuroprotective effects; modulation of neurotransmitter systems | Potential treatments for neurodegenerative diseases |

| Biochemical Research Tool | Investigation of signal transduction pathways; selective enzyme inhibition | Insights into cellular mechanisms and disease pathways |

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide involves its interaction with molecular targets such as tubulin, kinases, and other proteins. By binding to these targets, the compound can inhibit their activity, leading to disrupted cell signaling and growth. This is particularly relevant in cancer therapy, where the compound can prevent the proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a benzamide backbone with derivatives listed in , which are disclosed for treating cancer, viral infections, or thrombosis. Key structural and functional comparisons are outlined below:

Structural Variations and Pharmacological Implications

Hypothesized Advantages Over Analogues

Solubility : The pyridazine core and trimethoxy group likely improve aqueous solubility compared to thioether-linked benzamides (e.g., thienylmethylthio derivatives), which are more lipophilic .

Metabolic Stability: The absence of thioether linkages (prone to oxidation) in the target compound could enhance metabolic stability relative to compounds like N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide .

Limitations and Challenges

- Synthetic Complexity : The pyridazine-pyridinamine moiety may complicate synthesis compared to simpler pyridinyl or thiazolyl derivatives.

- Limited In Vivo Data: Unlike some compounds (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide), the target compound lacks disclosed preclinical efficacy or toxicity profiles .

Biological Activity

3,4,5-Trimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and case studies.

Chemical Structure

The compound features a benzamide core with multiple functional groups that contribute to its biological activity. The structural formula is represented as follows:

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have shown that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, the compound demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 14 | 64 |

| Escherichia coli | 8 | 1024 |

| Candida albicans | 15 | 64 |

This data indicates that the compound has a stronger effect on Gram-positive bacteria compared to Gram-negative strains .

2. Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly in inhibiting cell proliferation associated with various cancer types. In vitro studies revealed that the compound effectively inhibited cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

- Cell Line: MCF-7 (Breast Cancer)

- IC50 Value: 12 µM (indicating the concentration required to inhibit cell growth by 50%)

This suggests that the compound may serve as a lead for developing new anticancer therapies .

3. Enzyme Inhibition

One of the notable mechanisms of action for this compound is its ability to inhibit specific enzymes involved in cancer progression. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and cell proliferation.

Molecular Docking Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.